

# Application Notes and Protocols for In Vivo Studies with CC-292

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## Compound of Interest

Compound Name: Aic-292

Cat. No.: B605251

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## Introduction

CC-292, also known as spebrutinib, is a potent and highly selective, orally bioavailable, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which plays a central role in B-cell development, activation, proliferation, and survival.[1][3][5] By irreversibly binding to cysteine 481 in the BTK active site, CC-292 effectively blocks its kinase activity, leading to the inhibition of B-cell-mediated signaling.[3][6] This mechanism of action makes CC-292 a valuable tool for investigating the role of BTK in various physiological and pathological processes, and a promising therapeutic candidate for B-cell malignancies and autoimmune diseases.[1][4]

These application notes provide detailed protocols for the preparation and administration of CC-292 for in vivo studies, along with relevant quantitative data and visualizations to guide researchers in their experimental design.

## Quantitative Data Summary

The following tables summarize key quantitative data for CC-292, facilitating easy comparison and reference for experimental planning.

Table 1: In Vitro Potency of CC-292

Parameter	Value	Cell Line/System	Reference
IC50 (BTK)	0.5 nM	Biochemical Assay	[2]
EC50 (B cell proliferation)	3 nM	Human primary B cells	[5]
EC50 (BTK autophosphorylation)	58 nM	Ramos cells	[5]

Table 2: Pharmacokinetic Parameters of CC-292

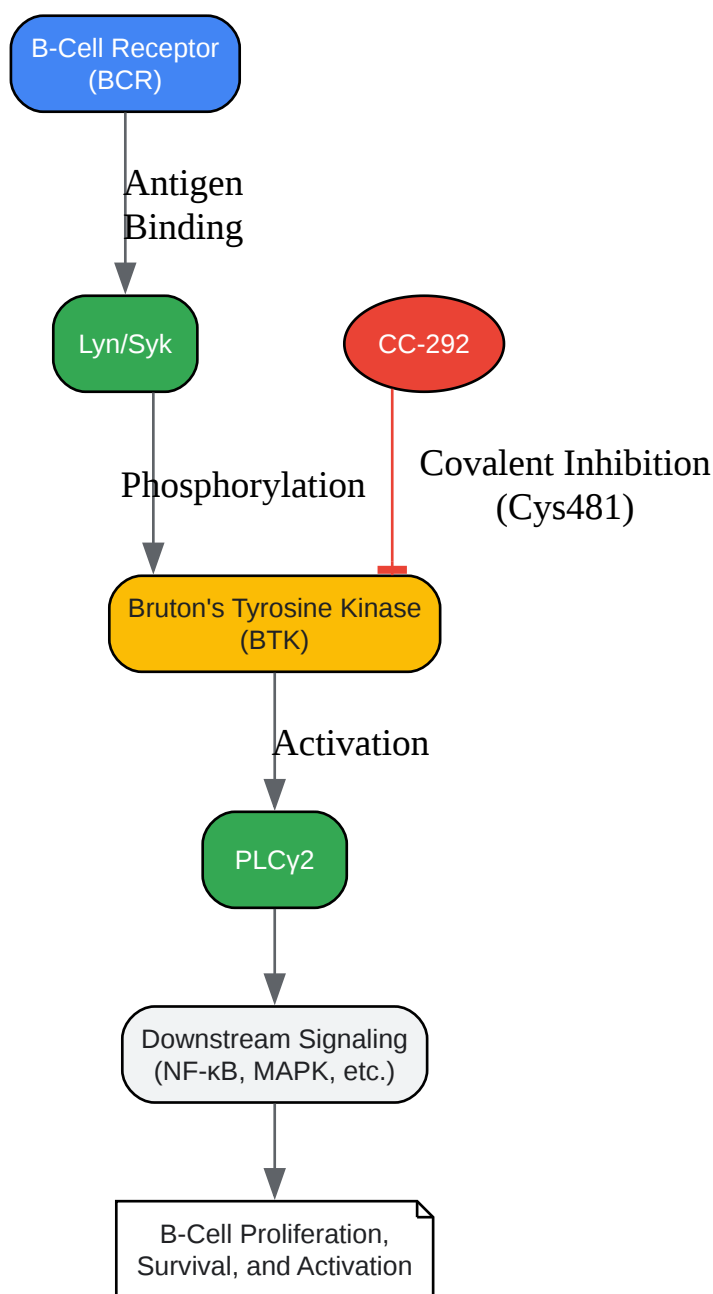
Species	Dose	Route	Key Parameters	Reference
Rat	3, 30, 100 mg/kg	Oral	Bioavailability: 57%	[7][8]
Monkey	-	-	Bioavailability: 11%	[7]
Human	2 mg/kg	Oral	Tmax: 0.34 - 2 hours	[7][9]
Human	100-300 mg	Oral	More than dose-proportional increase in exposure	[10]

Table 3: In Vivo Pharmacodynamic and Efficacy Data

Animal Model	Treatment	Key Findings	Reference
Collagen-Induced Arthritis (Mouse)	10 mg/kg, oral	Sustained protection from clinical signs of arthritis.	[5]
Mouse	50 mg/kg, oral	Complete BTK occupancy in spleen. 50% BTK recovery in 24-48 hours.	[5]
Human Volunteers	2 mg/kg, single oral dose	Consistent engagement of all circulating BTK protein.	[1][5]

## Signaling Pathway

CC-292 targets BTK within the B-cell receptor signaling pathway. The following diagram illustrates the mechanism of action.



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Caption: CC-292 covalently inhibits BTK, blocking downstream signaling essential for B-cell function.

## Experimental Protocols

### Protocol 1: Preparation of CC-292 Formulation for Oral Gavage in Mice

This protocol describes the preparation of a CC-292 suspension for oral administration in mice.

#### Materials:

- CC-292 powder
- Vehicle: 0.5% (w/v) Methylcellulose in sterile water
- Sterile water
- Mortar and pestle or homogenizer
- Stir plate and magnetic stir bar
- Calibrated balance
- Spatula
- Sterile conical tubes (15 mL or 50 mL)

#### Procedure:

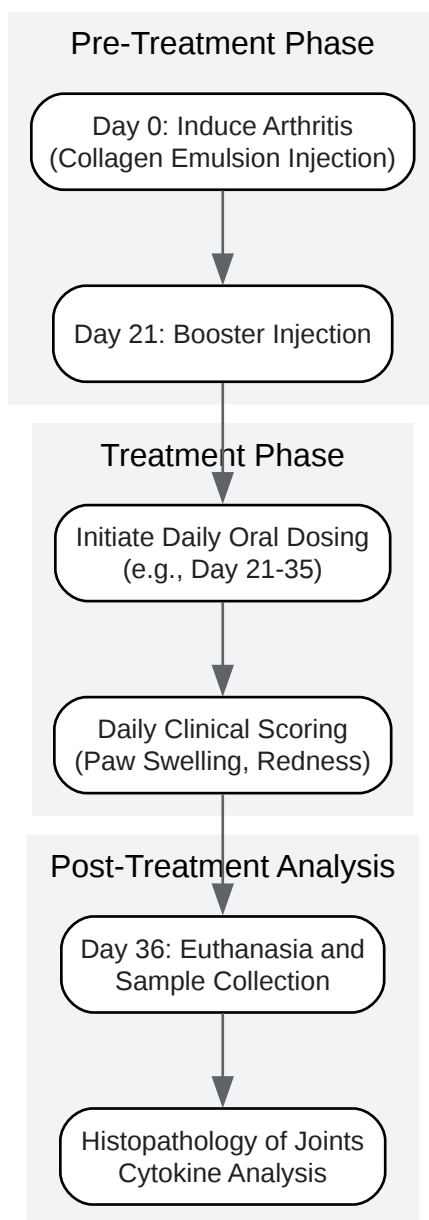
- Calculate the required amount of CC-292 and vehicle. For example, to prepare a 10 mg/mL stock solution for a 10 mg/kg dose in a 25g mouse (assuming a dosing volume of 0.1 mL), you would need to dose 0.25 mg per mouse. For a batch to dose 10 mice with some overage, prepare 5 mL of a 2.5 mg/mL suspension.
- Weigh the required amount of CC-292 powder using a calibrated balance.
- Prepare the 0.5% methylcellulose vehicle. Dissolve 0.5 g of methylcellulose in 100 mL of sterile water. Heat gently while stirring to aid dissolution, then allow to cool to room temperature.
- Triturate the CC-292 powder. Place the weighed CC-292 powder in a mortar. Add a small volume of the methylcellulose vehicle and triturate with the pestle to form a smooth paste. This step is crucial for preventing clumping.

- Prepare the suspension. Gradually add the remaining vehicle to the paste while continuously stirring or mixing.
- Ensure homogeneity. Transfer the suspension to a sterile conical tube containing a magnetic stir bar. Place the tube on a stir plate and stir for at least 30 minutes to ensure a uniform suspension.
- Store the formulation. Store the prepared suspension at 4°C for up to one week. Before each use, vortex the suspension thoroughly to ensure homogeneity.

## Protocol 2: In Vivo Efficacy Study in a Collagen-Induced Arthritis (CIA) Mouse Model

This protocol outlines a typical in vivo efficacy study of CC-292 in a CIA mouse model.

Experimental Workflow:



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Caption: Workflow for evaluating CC-292 efficacy in a mouse model of collagen-induced arthritis.

Materials:

- Male DBA/1 mice (8-10 weeks old)
- Bovine type II collagen

- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- CC-292 formulation (prepared as in Protocol 1)
- Vehicle control (0.5% methylcellulose)
- Syringes and needles for immunization and oral gavage
- Calipers for measuring paw thickness

Procedure:

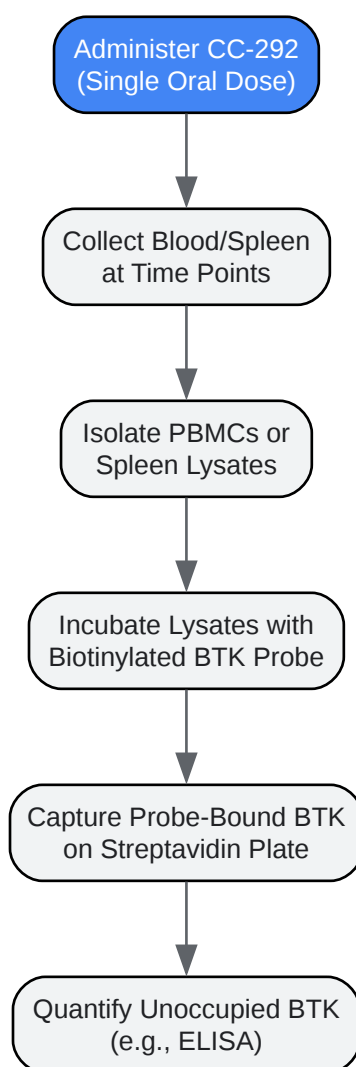
- Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
- Induction of Arthritis (Day 0): Emulsify bovine type II collagen in CFA. Inject 100  $\mu$ L of the emulsion intradermally at the base of the tail.
- Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Administer a booster injection of 100  $\mu$ L of the emulsion.
- Treatment Initiation: Begin oral administration of CC-292 (e.g., 10 mg/kg) or vehicle control on the day of the booster injection (Day 21) and continue daily for a specified period (e.g., 14 days).
- Clinical Assessment: Monitor the mice daily for signs of arthritis. Score each paw based on a scale of 0-4 for inflammation, swelling, and redness. The maximum score per mouse is 16. Measure paw thickness using calipers every other day.
- Termination and Sample Collection (e.g., Day 36): At the end of the study, euthanize the mice. Collect blood for serum cytokine analysis and paws for histopathological examination.
- Data Analysis: Compare the arthritis scores, paw thickness, and histopathology results between the CC-292-treated and vehicle-treated groups.



## Protocol 3: Pharmacodynamic Assessment of BTK Occupancy

This protocol describes the measurement of BTK occupancy in peripheral blood mononuclear cells (PBMCs) or spleen cells following CC-292 administration.

Workflow for BTK Occupancy Assay:



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Caption: Experimental workflow for determining BTK occupancy after CC-292 administration.

Materials:

- Mice treated with CC-292
- Blood collection tubes (e.g., with heparin) or instruments for spleen harvesting
- Ficoll-Paque for PBMC isolation
- Lysis buffer
- Biotinylated irreversible BTK probe (e.g., a probe that also binds to Cys481)
- Streptavidin-coated plates
- Antibodies for ELISA detection of BTK
- Plate reader

#### Procedure:

- **Dosing and Sample Collection:** Administer a single oral dose of CC-292 to mice (e.g., 50 mg/kg). At various time points post-dose (e.g., 2, 4, 8, 24, 48 hours), collect blood via cardiac puncture or harvest spleens.
- **Cell Isolation and Lysis:** Isolate PBMCs from blood using Ficoll-Paque density gradient centrifugation or prepare single-cell suspensions from spleens. Lyse the cells to obtain protein extracts.
- **Probe Labeling:** Incubate the cell lysates with a saturating concentration of a biotinylated irreversible BTK probe. This probe will bind to any BTK that has not been occupied by CC-292.
- **Capture and Detection:** Transfer the lysates to a streptavidin-coated plate to capture the biotinylated probe-BTK complexes.
- **Quantification:** Wash the plate and then quantify the amount of captured BTK using a specific anti-BTK antibody in an ELISA format.
- **Calculate Occupancy:** The amount of unoccupied BTK is determined by the signal from the ELISA. BTK occupancy by CC-292 is calculated as: % Occupancy =  $1 - (\text{Signal from treated} / \text{Signal from untreated})$

sample / Signal from vehicle control)) \* 100

## Conclusion

CC-292 is a valuable research tool for studying BTK signaling in various in vivo models. The protocols provided here offer a framework for preparing and evaluating the in vivo activity of CC-292. Researchers should adapt these protocols to their specific experimental needs and animal models, ensuring compliance with all relevant animal welfare regulations. The quantitative data and pathway diagrams serve as a useful reference for designing robust and informative in vivo studies.

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